

A Technical Guide to the Covalent Binding of CC-90003 to ERK2

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Compound of Interest

Compound Name: CC-90003

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This technical guide provides an in-depth analysis of the covalent interaction between the inhibitor **CC-90003** and the kinase ERK2. The document outlines the specific binding site, presents key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.

Introduction to CC-90003 and its Target

CC-90003 is an orally available, irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] These kinases are critical nodes in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, often referred to as the RAS/RAF/MEK/ERK pathway.[2][4][5] This pathway is frequently hyperactivated in various cancers, making ERK1/2 attractive therapeutic targets, particularly in tumors with BRAF and KRAS mutations.[2][4][5] **CC-90003's** mechanism of action involves forming a covalent bond with its target, leading to sustained inhibition of ERK activity and subsequent blockade of downstream signaling, ultimately inhibiting tumor cell proliferation and survival.[2][6]

The Covalent Binding Site on ERK2

Through detailed structural and biochemical analysis, **CC-90003** has been shown to covalently bind to a specific cysteine residue within the ATP binding site of ERK kinases.[4][6]

- On ERK2, the targeted residue is Cysteine 164 (Cys164).[4][7]

- On ERK1, the equivalent binding site is Cysteine 183 (Cys183).[4][7]

This targeted cysteine is located in the activation loop (A-loop) of the kinase.[4][7] The formation of this covalent bond is crucial for the irreversible inhibition and potent activity of **CC-90003**. [6]

Quantitative Analysis of CC-90003-ERK2 Interaction

The potency and selectivity of **CC-90003** have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of **CC-90003** against ERK1/2

Target	Assay Type	Parameter	Value (nmol/L)	Reference
ERK1	Biochemical	IC50	10-20	[1][4][7]
ERK2	Biochemical	IC50	10-20	[1][4][7]

Table 2: Cellular Activity and Selectivity of **CC-90003**

Cell Line	Mutation Status	Assay Type	Parameter	Value (μmol/L)	Reference
A375	BRAF V600E	Cellular Kinase Screening	Concentration for >80% inhibition of ERK1/2	1	[4]
HCT-116	KRAS G13D	Proliferation Assay	GI50	< 1	[4]
Various BRAF-mutant (27 lines)	BRAF	Proliferation Assay	GI50	< 1 (in 93% of lines)	[4]
Various KRAS-mutant (37 lines)	KRAS	Proliferation Assay	GI50	< 1 (in 76% of lines)	[4]

Table 3: Off-Target Kinase Inhibition Profile of **CC-90003**

Off-Target Kinase	Assay Type	Parameter	Condition	Reference
KDR	Biochemical/Cellular	>80% Inhibition	at 1 $\mu\text{mol/L}$	[4]
FLT3	Biochemical/Cellular	>80% Inhibition	at 1 $\mu\text{mol/L}$	[4]
PDGFR α	Biochemical/Cellular	>80% Inhibition	at 1 $\mu\text{mol/L}$	[4]

Experimental Protocols

The characterization of the covalent binding of **CC-90003** to ERK2 involved several key experimental techniques.

Mass Spectrometry for Covalent Adduct Confirmation

This protocol was employed to confirm the covalent modification of ERK1/2 by **CC-90003**.

Objective: To identify the specific amino acid residue on ERK1/2 that is covalently modified by **CC-90003**.

Methodology:

- Incubation: Recombinant ERK1 or ERK2 protein is incubated with an excess of **CC-90003** for 1 hour at room temperature to ensure complete binding.[\[7\]](#)
- Sample Preparation: The reaction mixture is diluted with 0.2% trifluoroacetic acid (TFA).[\[7\]](#)
- Desalting: The protein-inhibitor complex is desalted using micro-pipette tips containing C4 resin.[\[7\]](#)
- MALDI Target Spotting: The desalted sample is spotted onto a MALDI target plate with a suitable matrix, such as sinapic acid.[\[7\]](#)

- **Mass Analysis:** The sample is analyzed using a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometer.^[7] The resulting mass spectrum is compared to the mass of the unmodified protein to confirm the mass shift corresponding to the addition of one molecule of **CC-90003**.

In Vitro Kinase Inhibition Assay

This assay is used to determine the IC₅₀ value of **CC-90003** against ERK1 and ERK2.

Objective: To quantify the potency of **CC-90003** in inhibiting the enzymatic activity of ERK1 and ERK2.

Methodology:

- **Reaction Components:** The assay is typically performed in a multi-well plate containing recombinant active ERK1 or ERK2, a suitable substrate (e.g., a peptide derived from a known ERK substrate like ELK1 or RSK), and ATP.
- **Inhibitor Titration:** A serial dilution of **CC-90003** is added to the wells.
- **Reaction Initiation and Incubation:** The kinase reaction is initiated by the addition of ATP and incubated for a specific period at a controlled temperature.
- **Detection:** The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP), or more commonly, using fluorescence- or luminescence-based assays that employ antibodies specific for the phosphorylated substrate.
- **Data Analysis:** The percentage of inhibition for each concentration of **CC-90003** is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the dose-response curve to a suitable pharmacological model.

Cellular Proliferation Assay

This assay measures the effect of **CC-90003** on the growth of cancer cell lines.

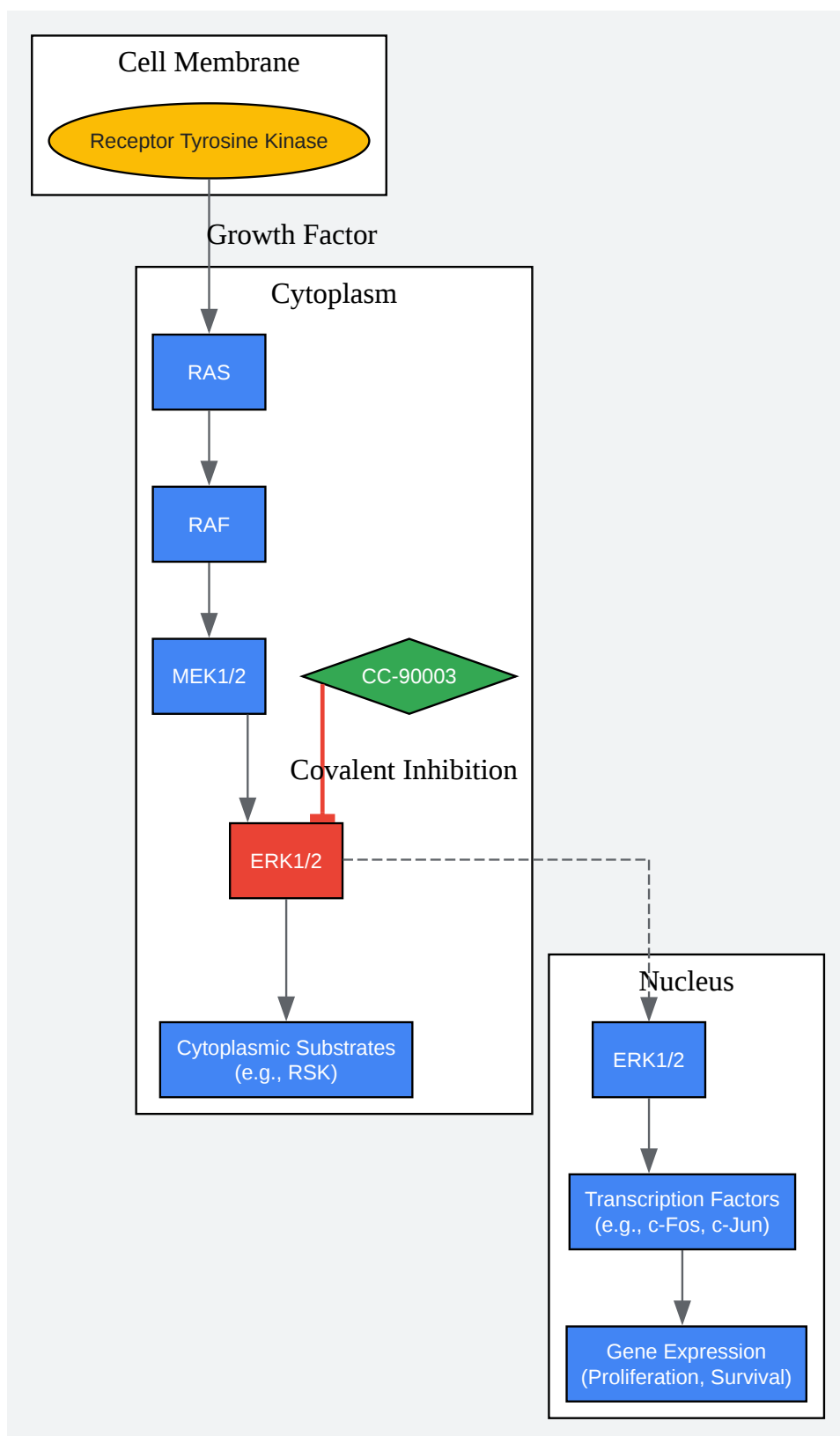
Objective: To assess the anti-proliferative activity of **CC-90003** in a cellular context.

Methodology:

- **Cell Plating:** Cancer cell lines of interest (e.g., those with BRAF or KRAS mutations) are seeded into 96-well plates and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with a range of concentrations of **CC-90003**.
- **Incubation:** The plates are incubated for a period of 3 days.[\[4\]](#)
- **Viability Assessment:** After the incubation period, cell viability is measured using a reagent such as resazurin or CellTiter-Glo®, which quantifies metabolic activity or ATP content, respectively.
- **Data Analysis:** The results are expressed as a percentage of the viability of untreated control cells. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

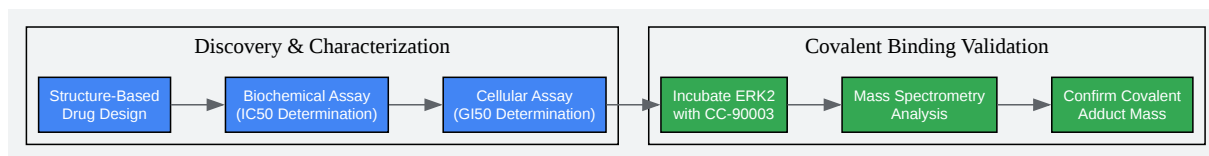
Visualizations

The following diagrams illustrate the relevant signaling pathway and a general workflow for identifying covalent inhibitors.



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Caption: The MAPK/ERK signaling pathway and the point of inhibition by **CC-90003**.



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Caption: Experimental workflow for the characterization of a covalent inhibitor like **CC-90003**.

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